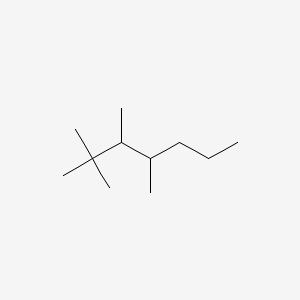

2,2,3,4-Tetramethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61868-41-5 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,2,3,4-tetramethylheptane |

InChI |

InChI=1S/C11H24/c1-7-8-9(2)10(3)11(4,5)6/h9-10H,7-8H2,1-6H3 |

InChI Key |

HPKDRGPKZGWSND-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

2,2,3,4-Tetramethylheptane chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,2,3,4-Tetramethylheptane

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a highly branched aliphatic hydrocarbon. As a member of the C11 alkane family, its molecular structure informs its physicochemical characteristics and potential utility. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound. Given the limited availability of direct experimental data in publicly accessible literature, this guide synthesizes computed data, established principles of organic chemistry, and comparative data from structural isomers to present a robust profile. The guide covers molecular identification, physicochemical properties, theoretical spectroscopic characterization, a proposed synthetic pathway, expected chemical reactivity, potential applications, and essential safety and handling protocols.

Molecular Structure and Identification

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1] Its structure consists of a seven-carbon heptane backbone with four methyl group substituents at the 2, 2, 3, and 4 positions. This high degree of branching, including a quaternary carbon at the C2 position, significantly influences its physical properties and chemical behavior.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 61868-41-5 | [1] |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [2] |

| Canonical SMILES | CCCC(C)C(C)C(C)(C)C | [2] |

| InChIKey | HPKDRGPKZGWSND-UHFFFAOYSA-N | [1] |

digraph "2_2_3_4_Tetramethylheptane" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=circle, label="", width=0.3, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#202124"];// Heptane backbone C1 [pos="0,0!", label="C"]; C2 [pos="1,0.5!", label="C"]; C3 [pos="2,0!", label="C"]; C4 [pos="3,0.5!", label="C"]; C5 [pos="4,0!", label="C"]; C6 [pos="5,0.5!", label="C"]; C7 [pos="6,0!", label="C"];

// Methyl groups C2_Me1 [pos="0.7,-0.5!", label="C"]; C2_Me2 [pos="1.3,-0.5!", label="C"]; C3_Me [pos="2,1!", label="C"]; C4_Me [pos="3,1.5!", label="C"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7; C2 -- C2_Me1; C2 -- C2_Me2; C3 -- C3_Me; C4 -- C4_Me; }

Physicochemical Properties

Experimental data for this compound is not widely published. The following table includes computed properties and estimated values based on its structural isomer, 2,3,4,5-tetramethylheptane, which is expected to have similar physical characteristics.

| Property | Value | Notes | Source |

| Boiling Point | ~179 °C | Estimated based on isomer | [3] |

| Melting Point | ~ -57.06 °C | Estimated based on isomer | [3] |

| Density | ~ 0.765 g/cm³ | Estimated based on isomer | [3] |

| Refractive Index | ~ 1.427 | Estimated based on isomer | [3] |

| XLogP3 | 5.2 | Computed (measure of lipophilicity) | [2] |

| Vapor Pressure | Data not available | - | - |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Expected based on alkane properties | - |

The highly branched structure of this compound results in a more compact, spherical shape compared to its linear isomer, n-undecane. This reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling point than n-undecane (196 °C).

Spectroscopic Characterization (Theoretical)

No experimental spectra for this compound are readily available. However, its spectral characteristics can be reliably predicted based on its structure and established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum will show a complex pattern of overlapping signals in the aliphatic region (typically 0.8-1.7 ppm). Due to the presence of multiple chemically non-equivalent methyl, methylene, and methine groups, significant signal overlap is expected.

-

~0.8-1.0 ppm: Multiple signals corresponding to the various methyl (CH₃) groups. The two methyl groups on C2 are diastereotopic and may show slightly different chemical shifts. The methyls on C3 and C4 will also have distinct signals. The terminal methyl of the heptane chain (C7) will likely appear as a triplet.

-

~1.1-1.7 ppm: Complex multiplets arising from the methylene (CH₂) and methine (CH) protons on the backbone.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a clearer picture of the carbon skeleton, with distinct signals expected for each of the 11 carbon atoms due to the molecule's asymmetry.

-

Quaternary Carbon: One signal for the C2 carbon, expected to be in the 30-40 ppm range.

-

Methine Carbons: Two distinct signals for the C3 and C4 carbons.

-

Methylene Carbons: Signals for the C5 and C6 carbons.

-

Methyl Carbons: Multiple signals for the various methyl groups.

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of this compound will be characterized by C-H stretching and bending vibrations.[4]

-

2850-3000 cm⁻¹: A strong, sharp absorption region corresponding to C-H stretching vibrations of the methyl and methylene groups.

-

1450-1470 cm⁻¹: Absorption due to C-H scissoring (bending) vibrations of methylene groups.

-

1370-1380 cm⁻¹: A characteristic absorption band for C-H bending in methyl groups. The presence of a gem-dimethyl group (at C2) may cause this band to split.

Mass Spectrometry

The mass spectrum of this compound is expected to show extensive fragmentation, with a very weak or absent molecular ion (M⁺) peak at m/z = 156.[5] Fragmentation will be dominated by cleavage at the most substituted carbon atoms to form stable carbocations.[6]

-

Preferential Cleavage: The C-C bonds around the highly branched C2, C3, and C4 positions are the most likely to fragment.

-

Expected Fragments: Loss of alkyl radicals will lead to prominent peaks. For example, loss of a propyl group (C₃H₇•, 43 u) would lead to a fragment at m/z = 113. Loss of a butyl group (C₄H₉•, 57 u) from cleavage at the C4-C5 bond would yield a fragment at m/z = 99. The most stable carbocations will give rise to the most abundant peaks.

Synthesis and Reactivity

Proposed Synthesis Pathway

A plausible laboratory synthesis of this compound could be achieved via a Grignard reaction, a classic method for forming carbon-carbon bonds. One potential route involves the reaction of a Grignard reagent with a suitably substituted ketone, followed by dehydration and hydrogenation.

Sources

- 1. heptane, 2,2,3,4-tetramethyl- [webbook.nist.gov]

- 2. This compound | C11H24 | CID 53428635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4,5-tetramethylheptane CAS#: [m.chemicalbook.com]

- 4. Reflectance spectroscopy of organic compounds: 1. Alkanes [pubs.usgs.gov]

- 5. GCMS Section 6.9.2 [people.whitman.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,4-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and Identification

2,2,3,4-Tetramethylheptane is a saturated hydrocarbon with a chemical formula of C₁₁H₂₄.[1][2] Its structure is characterized by a seven-carbon heptane backbone with four methyl group substitutions at the 2, 2, 3, and 4 positions. This high degree of branching significantly influences its physical and spectroscopic properties.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 61868-41-5 | [1][2] |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1] |

| Canonical SMILES | CCCC(C)C(C)C(C)(C)C | [PubChem][1] |

| InChI | InChI=1S/C11H24/c1-7-8-9(2)10(3)11(4,5)6/h9-10H,7-8H2,1-6H3 | [1][2] |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Predicted and Estimated Physical Properties

Direct experimental data for the physical properties of this compound are scarce. However, we can predict its properties with a high degree of confidence based on the established trends for isomeric alkanes and data available for similar compounds.

| Property | Predicted/Estimated Value | Rationale and Authoritative Context |

| Boiling Point | ~175-185 °C | Highly branched alkanes have lower boiling points than their straight-chain isomers due to reduced surface area and weaker van der Waals forces. For comparison, the less branched isomer, 2,2,4,4-tetramethylheptane, has a reported boiling point of 177 °C.[3] The boiling point of 2,3,3,4-tetramethylheptane is estimated to be 182°C. |

| Melting Point | Highly variable, likely low | The melting point of branched alkanes is influenced by both molecular symmetry and packing efficiency in the crystal lattice. Highly symmetrical molecules can have unusually high melting points. Given the asymmetry of this compound, a low melting point is expected. For context, the estimated melting point of the related isomer 2,3,3,4-tetramethylheptane is -57.06°C. |

| Density | ~0.75-0.77 g/cm³ at 20 °C | Alkanes are less dense than water. The density of branched alkanes is generally slightly lower than their straight-chain counterparts. The estimated density of 2,3,3,4-tetramethylheptane is 0.7727 g/cm³. |

| Refractive Index | ~1.42-1.43 at 20 °C | The refractive index of alkanes correlates with their density.[4] The estimated refractive index for 2,3,3,4-tetramethylheptane is 1.4311. |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents | As a non-polar molecule, this compound is immiscible with polar solvents like water. It is expected to be freely soluble in non-polar organic solvents such as hexane, toluene, and diethyl ether, a general characteristic of alkanes. |

Experimental Methodologies for Property Determination

The following section outlines the standard experimental protocols for determining the key physical properties of a liquid organic compound like this compound.

Boiling Point Determination (Capillary Method)

This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Protocol:

-

Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Capillary Insertion: Seal one end of a capillary tube and place it, open-end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Identification: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube upon cooling.

Caption: Workflow for boiling point determination.

Density Measurement

Density is determined by measuring the mass of a known volume of the substance.

Protocol:

-

Tare Pycnometer: Accurately weigh a clean, dry pycnometer (a flask of a specific volume).

-

Fill with Sample: Fill the pycnometer with this compound to the calibration mark, ensuring there are no air bubbles.

-

Equilibrate Temperature: Place the filled pycnometer in a constant temperature water bath until it reaches the desired temperature (e.g., 20 °C).

-

Weigh Pycnometer with Sample: Dry the outside of the pycnometer and weigh it accurately.

-

Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through the substance.[5] It is a characteristic property and is sensitive to purity.[5]

Protocol:

-

Calibrate Refractometer: Calibrate the Abbe refractometer with a standard of known refractive index.

-

Apply Sample: Place a few drops of this compound onto the prism of the refractometer.

-

Measure Refractive Index: Close the prism and view the scale through the eyepiece. Adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index from the scale.

-

Temperature Correction: Record the temperature and correct the measured refractive index to the standard temperature of 20 °C if necessary.[6]

Synthesis of Highly Branched Alkanes

The synthesis of specific, highly branched alkanes like this compound in a laboratory setting typically involves the construction of a carbon skeleton with the desired branching, followed by the removal of functional groups. A common and versatile method is the Grignard reaction.[7]

Illustrative Synthetic Approach (Grignard Reaction):

-

Grignard Reagent Formation: A suitable alkyl halide is reacted with magnesium metal in an anhydrous ether solvent to form a Grignard reagent.

-

Reaction with a Ketone: The Grignard reagent is then reacted with a ketone that possesses the desired carbon framework to form a tertiary alcohol.

-

Dehydration and Hydrogenation: The tertiary alcohol is subsequently dehydrated to an alkene, followed by catalytic hydrogenation to yield the final saturated alkane.[7]

Caption: General scheme for branched alkane synthesis.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent protons. The signals would appear in the upfield region (typically 0.8-1.5 ppm) characteristic of alkanes. The integration of the signals would correspond to the number of protons in each unique environment.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon atom in the molecule.[8] Due to the asymmetry of this compound, all 11 carbon atoms are chemically non-equivalent and should, in principle, give rise to 11 distinct signals. The chemical shifts will be in the typical range for aliphatic carbons.

Mass Spectrometry (MS)

Under electron ionization (EI), branched alkanes undergo characteristic fragmentation patterns.[9][10][11]

-

Molecular Ion (M⁺): The molecular ion peak at m/z 156 is expected to be of very low abundance or absent due to the high degree of branching, which promotes facile fragmentation.[9][10]

-

Fragmentation Pattern: The mass spectrum will be dominated by fragment ions resulting from cleavage at the branched carbon atoms to form stable tertiary carbocations.[9][10] The loss of the largest alkyl group at a branch point is a favored fragmentation pathway.[11] Therefore, significant peaks corresponding to the loss of propyl (C₃H₇) and butyl (C₄H₉) radicals are anticipated.

Conclusion

While experimentally determined physical constants for this compound are not widely published, a comprehensive understanding of its properties can be derived from its molecular structure and the established principles governing the behavior of branched alkanes. This guide provides a framework for researchers to predict its physical characteristics, outlines the standard methodologies for their experimental determination, and describes a plausible synthetic route and expected spectroscopic features. This information is critical for the informed use of this and similar highly branched alkanes in scientific research and development.

References

-

JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]

-

Unknown Author. (n.d.). Branched chain alkanes. Retrieved from [Link]

-

Pearl, K. (2014). Synthesis of H-branch alkanes. The Plymouth Student Scientist, 7(1), 50-99. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). TRC thermodynamic tables: hydrocarbons. Retrieved from [Link]

-

NIST. (n.d.). TRC Group. Retrieved from [Link]

-

NIST. (2008). TRC Thermodynamic Tables - Hydrocarbons, Supplement H-136. Retrieved from [Link]

-

Unknown Author. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Web Thermo Tables - an On-Line Version of the TRC Thermodynamic Tables. Retrieved from [Link]

-

Voeltz, R. E. (1953). American Petroleum Institute Research Project 44: Description and Analysis. UNL Digital Commons. Retrieved from [Link]

-

ResearchGate. (n.d.). Refractive index and surface tension of alkanes as a function of their.... Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 10: Refractive Index. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,4,4-Tetramethylheptane. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,4-Tetramethylheptane. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). heptane, 2,2,3,4-tetramethyl-. Retrieved from [Link]

Sources

- 1. This compound | C11H24 | CID 53428635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptane, 2,2,3,4-tetramethyl- [webbook.nist.gov]

- 3. 2,2,4,4-Tetramethylheptane | C11H24 | CID 18711092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. athabascau.ca [athabascau.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Molecular structure of 2,2,3,4-Tetramethylheptane

An In-Depth Technical Guide to the Molecular Structure of 2,2,3,4-Tetramethylheptane

Abstract

This compound is a saturated acyclic hydrocarbon belonging to the alkane family. As a highly branched isomer of undecane (C11H24), its unique structural arrangement of methyl groups along a heptane backbone gives rise to distinct physicochemical and spectroscopic properties. This guide provides a comprehensive analysis of its molecular structure, including its isomeric forms, conformational analysis, and detailed spectroscopic characterization. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of branched alkane structures.

Fundamental Molecular Architecture

This compound is a fascinating example of steric complexity in a relatively small acyclic alkane. Its systematic IUPAC name precisely describes its structure: a seven-carbon main chain (heptane) with four methyl group substituents at the second, third, and fourth positions.

Key Structural Features:

-

Parent Chain: Heptane

-

Substituents: Four methyl (-CH3) groups

-

Chemical Formula: C11H24

-

Molar Mass: 156.31 g/mol

-

CAS Number: 13475-79-1

The connectivity is as follows:

-

Two methyl groups are attached to the second carbon atom (C2), forming a gem-dimethyl group, which is also a component of a tert-butyl group.

-

One methyl group is attached to the third carbon atom (C3).

-

One methyl group is attached to the fourth carbon atom (C4).

This arrangement results in two chiral centers at C3 and C4, a critical feature that will be discussed in the stereochemistry section.

Figure 1: 2D skeletal structure of this compound.

Stereoisomerism: The Impact of Chirality

The presence of two stereocenters at the C3 and C4 positions means that this compound can exist as four distinct stereoisomers. These isomers arise from the different spatial arrangements of the substituents around these chiral carbons.

The four stereoisomers are:

-

(3R, 4R)-2,2,3,4-Tetramethylheptane

-

(3S, 4S)-2,2,3,4-Tetramethylheptane

-

(3R, 4S)-2,2,3,4-Tetramethylheptane

-

(3S, 4R)-2,2,3,4-Tetramethylheptane

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers. Similarly, the (3R, 4S) and (3S, 4R) isomers form another pair of enantiomers. The relationship between any other pairing (e.g., (3R, 4R) and (3R, 4S)) is diastereomeric.

Figure 2: Stereoisomeric relationships of this compound.

These stereoisomers have identical physical properties such as boiling point and density, but they will rotate plane-polarized light in opposite directions (in the case of enantiomers) and may exhibit different biological activities or interactions in a chiral environment.

Spectroscopic Elucidation

The complex, branched structure of this compound results in a detailed and unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the large number of chemically non-equivalent protons and potential for overlapping signals. Key expected resonances include:

-

A singlet for the nine protons of the tert-butyl group at C2.

-

Multiple doublets for the methyl groups at C3 and C4.

-

Complex multiplets for the methine protons at C3 and C4.

-

Multiplets for the methylene and methyl protons of the propyl group at the end of the chain (C5, C6, C7).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clearer picture of the carbon skeleton. Due to the molecule's asymmetry (in its chiral forms), all 11 carbon atoms are expected to be chemically distinct, leading to 11 unique signals.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C1 | ~23 | Terminal methyl on the main chain. |

| C2 | ~35 | Quaternary carbon of the tert-butyl group. |

| C2-Methyls | ~28 | Methyls of the tert-butyl group. |

| C3 | ~40 | Methine carbon, highly substituted. |

| C3-Methyl | ~15 | Methyl group on a chiral center. |

| C4 | ~45 | Methine carbon, highly substituted. |

| C4-Methyl | ~12 | Methyl group on a chiral center. |

| C5 | ~30 | Methylene group adjacent to a chiral center. |

| C6 | ~20 | Methylene group. |

| C7 | ~14 | Terminal methyl of the propyl group. |

Note: These are estimated chemical shifts based on standard values and may vary depending on the solvent and specific stereoisomer.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely not show a prominent molecular ion peak (M+) at m/z 156 due to the high degree of branching, which promotes fragmentation. The most prominent peak is expected to be at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺ formed by cleavage between C2 and C3.

Expected Fragmentation Pathway:

Figure 3: Primary fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.

-

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.

-

C-H Bending:

-

Methyl (-CH₃) groups will show characteristic bending vibrations around 1450-1470 cm⁻¹ and 1375-1385 cm⁻¹. The band around 1380 cm⁻¹ may be split due to the presence of the tert-butyl group.

-

Methylene (-CH₂) groups will show a scissoring vibration near 1465 cm⁻¹.

-

Physicochemical Properties

The high degree of branching in this compound significantly influences its physical properties when compared to its linear isomer, n-undecane.

| Property | This compound | n-Undecane |

| Boiling Point | ~168-170 °C | 196 °C |

| Density | ~0.75 g/cm³ | 0.74 g/cm³ |

| Physical State | Liquid at STP | Liquid at STP |

The more compact, spherical shape of the branched isomer reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling point compared to the straight-chain isomer.

Conclusion

The molecular structure of this compound is a prime example of how subtle changes in atomic arrangement can lead to significant chemical and physical diversity. Its two chiral centers give rise to a family of four stereoisomers, and its highly branched nature dictates its unique spectroscopic signature and physical properties. A thorough understanding of this structure, from its fundamental connectivity to its three-dimensional stereochemistry, is essential for its application in various fields of chemical science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of 2,2,3,4-Tetramethylheptane

Introduction

2,2,3,4-Tetramethylheptane is a highly branched alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1] Its structure presents a unique spectroscopic puzzle due to the presence of multiple quaternary, tertiary, and primary carbon atoms. Understanding its spectroscopic signature is crucial for its identification in complex mixtures, for quality control in chemical synthesis, and for the broader study of structure-property relationships in hydrocarbons. This guide will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound, providing a robust framework for its characterization.

Molecular Structure and Symmetry

A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data. Below is a diagram illustrating the IUPAC numbering and the different types of carbon and hydrogen environments in this compound.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its complex structure.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Due to the lack of symmetry in the molecule, each of the 11 carbon atoms in this compound is expected to be chemically non-equivalent, giving rise to 11 distinct signals in the ¹³C NMR spectrum. The chemical shifts of these signals can be predicted based on the local electronic environment of each carbon atom.

Predicted ¹³C NMR Data for this compound

| Carbon Atom(s) | Carbon Type | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C1, C7, C2-Me's, C3-Me, C4-Me | Primary (CH₃) | 10 - 25 | Methyl groups in alkanes typically resonate in this upfield region. The specific shifts will vary based on steric hindrance and proximity to branching. |

| C5, C6 | Secondary (CH₂) | 20 - 40 | Methylene carbons in an alkyl chain. |

| C3, C4 | Tertiary (CH) | 30 - 50 | Methine carbons at branch points, shifted downfield compared to CH₂ groups. |

| C2 | Quaternary | 30 - 45 | The quaternary carbon at a highly substituted position will be in this range and will likely show a weak signal due to the absence of a directly attached proton. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 50-100 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[2] Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton plug into a clean 5 mm NMR tube.[3][4]

-

Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition :

-

Pulse Program : A standard single-pulse experiment with proton decoupling.

-

Spectral Width : Approximately 200 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds to allow for full relaxation of quaternary carbons.

-

Number of Scans : A sufficient number of scans (e.g., 1024 or more) should be acquired to obtain a good signal-to-noise ratio, especially for the weak quaternary carbon signal.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Spectroscopy: Unraveling the Proton Environments

The ¹H NMR spectrum of this compound is anticipated to be complex due to the presence of multiple, chemically similar methyl, methylene, and methine protons. The signals will likely overlap, especially in the upfield region (0.8 - 1.5 ppm), making complete assignment challenging without advanced 2D NMR techniques.

Predicted ¹H NMR Data for this compound

| Proton(s) | Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Prediction |

| -CH₃ groups | Primary | 0.8 - 1.2 | Doublets and Singlets | The various methyl groups will appear as doublets (if coupled to a single proton) or singlets (for the gem-dimethyl groups at C2). Their chemical shifts will be very similar. |

| -CH₂- groups | Secondary | 1.2 - 1.6 | Multiplets | The methylene protons will be diastereotopic and will appear as complex multiplets due to coupling with neighboring protons. |

| -CH- groups | Tertiary | 1.5 - 2.0 | Multiplets | The methine protons at the branch points will be shifted further downfield and will also exhibit complex splitting patterns. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-20 mg of the compound in 0.6-0.7 mL of deuterated solvent in a 5 mm NMR tube.[2]

-

Instrument Setup : A high-field NMR spectrometer is recommended for better resolution of the complex multiplets.

-

Data Acquisition :

-

Pulse Program : A standard single-pulse experiment.

-

Spectral Width : Approximately 12 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

Data Processing : Similar to ¹³C NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For branched alkanes like this compound, fragmentation is often extensive.

Predicted Mass Spectrum of this compound

-

Molecular Ion (M⁺˙) : The molecular ion peak at m/z 156 is expected to be of very low abundance or completely absent.[5][6] This is a characteristic feature of highly branched alkanes due to the ease of fragmentation.[5]

-

Key Fragmentation Pathways : Fragmentation will be driven by the formation of stable carbocations.[7] Cleavage will preferentially occur at the branching points.[5][8]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

The most stable carbocation that can be formed is the tert-butyl cation (m/z 57), which is expected to be a very prominent peak, likely the base peak. Other significant fragments would arise from the loss of various alkyl radicals at the branch points.

Experimental Protocol for Electron Ionization Mass Spectrometry

-

Sample Introduction : The sample, dissolved in a volatile solvent like hexane, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization : In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the IR spectrum will be relatively simple, primarily showing absorptions due to C-H bonds.

Predicted Infrared Spectrum of this compound

-

C-H Stretching : Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H stretching vibrations.[11][12]

-

C-H Bending :

-

Fingerprint Region : The region below 1300 cm⁻¹ will contain a complex pattern of C-C stretching and other bending vibrations that are unique to the molecule's overall structure.[13]

Experimental Protocol for Infrared Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : The prepared sample is placed in the beam of an FTIR spectrometer.

-

Spectrum Generation : The instrument measures the absorption of infrared radiation at different wavenumbers, and the data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Summary of Spectroscopic Data

| Spectroscopic Technique | Key Predicted Features |

| ¹³C NMR | 11 distinct signals corresponding to the 11 non-equivalent carbon atoms. |

| ¹H NMR | Complex, overlapping multiplets in the upfield region (0.8 - 2.0 ppm). |

| Mass Spectrometry (EI) | Weak or absent molecular ion at m/z 156. A prominent base peak at m/z 57 (tert-butyl cation) is expected. |

| Infrared Spectroscopy | Strong C-H stretching bands between 2850-3000 cm⁻¹. Characteristic C-H bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹. |

Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its structural confirmation and identification. While experimental data is not widely available, the predicted spectra, based on well-established principles of NMR, MS, and IR spectroscopy, offer a reliable and scientifically sound basis for its characterization. The provided experimental protocols outline the best practices for acquiring high-quality data for this and similar branched alkanes, ensuring accuracy and reproducibility in research and industrial applications.

References

-

JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, October 17). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial [Video]. YouTube. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.2. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

- Unknown. (n.d.). Branched chain alkanes.

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Alkanes and Alkenes [Video]. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR spectrum: Alkanes. Retrieved from [Link]

-

University of Bristol. (n.d.). Alkanes. Retrieved from [Link]

- Unknown. (n.d.). NMR Sample Preparation.

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

ACS Publications. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chegg. (2024, February 25). How many signals would be expected in the 13C NMR spectrum for the 2,2,6,6-tetramethylheptan-4-one molecule?. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Pearson. (n.d.). Identify each of the following compounds from the 1H NMR data and.... Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,4-Tetramethylheptane. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3-Tetramethylheptane. Retrieved from [Link]

Sources

- 1. This compound | C11H24 | CID 53428635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. GCMS Section 6.9.2 [people.whitman.edu]

- 7. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. youtube.com [youtube.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. IR spectrum: Alkanes [quimicaorganica.org]

An In-depth Technical Guide to 2,2,3,4-Tetramethylheptane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Highly branched alkanes are fundamental structures in organic chemistry, with applications ranging from fuel technologies to specialized solvents and lubricants. Their unique molecular architecture imparts distinct physicochemical properties compared to their linear counterparts. This guide provides a comprehensive technical overview of a specific highly branched alkane, 2,2,3,4-tetramethylheptane. We will delve into its chemical identity, physical and chemical properties, discuss general synthetic strategies applicable to its formation, and explore its potential applications in various scientific and industrial fields. This document is intended to serve as a valuable resource for researchers and professionals working with complex hydrocarbons.

Chemical Identity and Nomenclature

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). For the alkane with the structure featuring a seven-carbon chain (heptane) with four methyl groups at positions 2, 2, 3, and 4, the correct IUPAC name is This compound .[1][2]

Synonyms and Identifiers:

For clarity and comprehensive database searching, it is crucial to be aware of the various synonyms and registry numbers associated with this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 61868-41-5 | [2][3] |

| Molecular Formula | C₁₁H₂₄ | [2][3] |

| Synonyms | Heptane, 2,2,3,4-tetramethyl- | [2] |

Physicochemical Properties

The physical properties of this compound are dictated by its highly branched structure, which influences its intermolecular forces and, consequently, its macroscopic behavior. While experimental data for this specific isomer is scarce, we can infer some properties based on its structure and data from closely related isomers.

Table of Physicochemical Properties:

| Property | Value | Notes |

| Molecular Weight | 156.31 g/mol | Calculated from the molecular formula C₁₁H₂₄.[2] |

| Boiling Point | ~171.5 °C | Estimated . Based on the boiling point of the closely related isomer, 2,2,4,4-tetramethylheptane.[4][5] Highly branched alkanes generally have lower boiling points than their straight-chain isomers but the specifics depend on the degree and position of branching.[6] |

| Density | Data not available | The density of branched alkanes is typically slightly lower than their straight-chain isomers. |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | As a nonpolar hydrocarbon, it is expected to be miscible with solvents like hexane, toluene, and diethyl ether. |

| Physical State | Liquid | At standard temperature and pressure. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent methyl and methylene groups. The signals would appear in the upfield region (typically 0.8-1.5 ppm) characteristic of alkane protons. The integration of the signals would correspond to the number of protons in each unique environment.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would fall in the typical range for sp³ hybridized carbons in alkanes. The number of signals would confirm the symmetry of the molecule. For instance, the two methyl groups at the C2 position are equivalent and would produce a single signal.

Mass Spectrometry (MS):

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be characteristic of a highly branched alkane, with prominent peaks resulting from the loss of methyl (M-15) and larger alkyl fragments. The fragmentation is driven by the formation of stable tertiary and secondary carbocations.

Synthesis of Highly Branched Alkanes

The synthesis of a specific, highly branched alkane like this compound in a laboratory setting requires a targeted approach, as industrial methods like catalytic cracking and isomerization produce complex mixtures.[7][8] A common and effective strategy involves the use of Grignard reagents followed by dehydration and hydrogenation.[9]

Conceptual Synthetic Pathway:

Caption: A conceptual three-step synthesis of this compound.

Experimental Protocol Outline:

-

Grignard Reaction: The synthesis would commence with the reaction of a suitable ketone, such as 3,4-dimethyl-2-pentanone, with a Grignard reagent, like tert-butylmagnesium chloride, in an anhydrous ether solvent. This reaction forms the tertiary alcohol, 2,2,3,4-tetramethyl-3-heptanol. The choice of the ketone and Grignard reagent is critical to construct the desired carbon skeleton.[9]

-

Dehydration: The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration. This elimination reaction, typically using a strong acid like sulfuric or phosphoric acid with heating, removes a molecule of water to form a mixture of isomeric alkenes.[9]

-

Hydrogenation: The final step is the catalytic hydrogenation of the alkene mixture. This is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The hydrogenation reaction saturates the double bonds, yielding the desired product, this compound.[9]

This synthetic approach offers a high degree of control over the final structure, making it suitable for producing specific isomers for research purposes.

Chemical Reactivity

Alkanes, including this compound, are generally characterized by their low reactivity due to the strength and nonpolar nature of their C-C and C-H single bonds.[8] They are often referred to as paraffins, meaning "little affinity."[10] However, under specific conditions, they can undergo several important reactions.

Key Reactions:

-

Combustion: In the presence of sufficient oxygen and an ignition source, alkanes undergo complete combustion to produce carbon dioxide, water, and a significant amount of heat. This exothermic reaction is the basis for their use as fuels.[8][10]

-

Halogenation: Alkanes can react with halogens (typically chlorine or bromine) in the presence of ultraviolet (UV) light or high temperatures. This is a free-radical substitution reaction where one or more hydrogen atoms are replaced by halogen atoms.[10] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Logical Relationship of Alkane Reactivity:

Caption: Key reactions of alkanes.

Applications and Research Relevance

While specific applications for this compound are not widely documented, its properties as a highly branched alkane suggest its utility in several areas of research and industry.

-

Fuel Science: Highly branched alkanes are desirable components of gasoline due to their high octane ratings, which resist knocking in internal combustion engines.[11] The study of specific isomers like this compound can contribute to the development of improved fuel formulations.

-

Lubricants: The molecular structure of branched alkanes gives them favorable viscosity and thermal stability properties, making them suitable as base oils for lubricants. Their low pour points are particularly advantageous in low-temperature applications.

-

Inert Solvents: In drug development and fine chemical synthesis, the inertness of alkanes makes them useful as non-reactive solvents or as components of solvent systems for sensitive reactions.

-

Reference Standards: Pure, well-characterized isomers of alkanes are essential as reference standards in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) for the analysis of complex hydrocarbon mixtures like petroleum fractions.

Conclusion

This compound serves as a representative example of a highly branched alkane, embodying the unique structural and chemical properties of this class of compounds. While specific experimental data for this isomer is limited, its characteristics can be reliably inferred from the behavior of related compounds and general chemical principles. A deeper understanding of its synthesis, properties, and potential applications is valuable for professionals in the fields of chemistry, materials science, and drug development, driving innovation in areas from energy to pharmaceuticals.

References

- BenchChem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes.

- Lehmler, H. J., et al. (n.d.). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry.

- Synthesis of H-branch alkanes. (2014, July 1). PEARL.

- Helmenstine, A. M. (2025, June 9). Branched Chain Alkane Definition. ThoughtCo.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Chemistry LibreTexts. (2022, August 8). 12.8: Reactions of Alkanes.

- Chemistry For Everyone. (2025, May 24). What Are Branched Alkanes? [Video]. YouTube.

- Rio Mais Seguro. (n.d.). Branched Chain Alkanes.

- ChemicalBook. (n.d.). 2,2,4,4-tetramethylheptane.

- How to Compare Linear vs Branched Alkane Effects. (2025, December 31).

- PubChem. (n.d.). 2,2,3,4-Tetramethylpentane.

- Longdom Publishing. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- PubChem. (n.d.). 2,3,3,4-Tetramethylheptane.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031447).

- PubChem. (n.d.). 2,2,4,4-Tetramethylheptane.

- PubChem. (n.d.). 2,3,4-Trimethylheptane.

- PubChem. (n.d.). 2,2,3,5-Tetramethylheptane.

- NIST. (n.d.). heptane, 2,2,3,4-tetramethyl-.

Sources

- 1. 2,2,3,4-TETRAMETHYLPENTANE(1186-53-4) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C11H24 | CID 53428635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. heptane, 2,2,3,4-tetramethyl- [webbook.nist.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 2,2,4,4-tetramethylheptane [chemister.ru]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Branched Chain Alkane Definition [thoughtco.com]

- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. academic.oup.com [academic.oup.com]

- 11. longdom.org [longdom.org]

An In-depth Technical Guide to the Thermal Stability of 2,2,3,4-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes such as 2,2,3,4-tetramethylheptane are integral to various applications, including as components in fuels and as reference compounds in analytical chemistry. Their utility is intrinsically linked to their thermal stability, a critical parameter that dictates their performance envelope and safety profile. This technical guide provides a comprehensive overview of the principles governing the thermal stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established knowledge of alkane thermal decomposition, bond dissociation energies, and standardized analytical methodologies to provide a robust predictive framework. We will explore the theoretical underpinnings of its decomposition, detail experimental protocols for its empirical determination, and discuss the anticipated degradation products. This guide is intended to serve as a foundational resource for researchers and professionals requiring a deep understanding of the thermal behavior of this and structurally related molecules.

Introduction: The Significance of Thermal Stability in Branched Alkanes

Thermal stability is a measure of a substance's ability to resist chemical decomposition under the influence of heat. For hydrocarbons like this compound, this property is of paramount importance. In applications such as advanced fuels and lubricants, these molecules are subjected to high temperatures and pressures where decomposition can lead to the formation of deposits, changes in viscosity, and a general degradation of performance.[1] In the context of drug development and analytical sciences, where it may be used as a non-polar solvent or internal standard, its thermal integrity ensures the reliability and reproducibility of experimental results.

The stability of an alkane is fundamentally determined by the strength of its carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds. The intricate three-dimensional structure of this compound, with its quaternary and tertiary carbon centers, introduces a unique set of energetic considerations that govern its decomposition pathway.

Theoretical Framework: Predicting Thermal Decomposition

The thermal decomposition of alkanes, often referred to as pyrolysis or cracking, is a free-radical chain reaction process that initiates with the homolytic cleavage of a C-C bond, as these are generally weaker than C-H bonds.[2][3] The energy required to break a specific bond is known as the bond dissociation energy (BDE).

Bond Dissociation Energies and Initiation

In alkanes, C-C bond strengths are not uniform and are influenced by the substitution pattern of the carbon atoms involved.[4] Generally, the more substituted a carbon-carbon bond is, the lower its dissociation energy, due to the increased stability of the resulting free radicals.[5] The stability of alkyl radicals follows the order: tertiary > secondary > primary > methyl.[4]

For this compound, we can predict the initial bond cleavage sites by examining the substitution at each C-C bond. The bond between the tertiary carbon at position 3 and the quaternary carbon at position 2, as well as the bond between the tertiary carbon at position 4 and the secondary carbon at position 5, are likely to be the most labile. Cleavage at these points would yield relatively stable tertiary and secondary radicals.

A diagram illustrating the predicted initial bond cleavage is presented below.

Propagation and Termination

Once initiated, the resulting free radicals can undergo a variety of reactions, including:

-

Hydrogen Abstraction: A radical can abstract a hydrogen atom from another molecule, forming a new alkane and a new radical.

-

β-Scission: A radical can cleave a C-C bond beta to the radical center, producing an alkene and a smaller radical. This is a major pathway for the formation of smaller, unsaturated products.[6]

-

Isomerization: Radicals can rearrange via intramolecular hydrogen shifts to form more stable radicals.

The propagation steps continue until the radicals are consumed through termination reactions, such as the combination of two radicals to form a stable molecule.

Anticipated Decomposition Products

Based on the principles of β-scission and radical stability, the thermal decomposition of this compound is expected to yield a complex mixture of smaller alkanes and alkenes. Likely products would include isobutene, propene, ethene, and various branched butanes and pentanes. The exact composition of the product mixture will be highly dependent on the temperature, pressure, and residence time of the pyrolysis process.

Experimental Determination of Thermal Stability

A comprehensive understanding of the thermal stability of this compound requires empirical data. The following section outlines key experimental protocols for this purpose.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] The onset temperature of mass loss is a key indicator of thermal decomposition.[7]

Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation.[7]

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10-20 °C/min.[7]

-

Data Analysis: Plot the mass loss versus temperature. The onset decomposition temperature is determined from the intersection of the baseline with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect exothermic or endothermic events associated with decomposition.

Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Seal a small amount (1-5 mg) of this compound in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: An inert atmosphere (nitrogen or argon) is maintained in the DSC cell.

-

Temperature Program: Heat the sample and reference at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The resulting thermogram will show peaks corresponding to thermal events. An exothermic peak indicates a decomposition reaction. The onset temperature of this peak is a measure of thermal stability.

Standardized Fuel Stability Tests

For applications related to fuels, standardized tests provide a more application-oriented assessment of thermal stability.

ASTM D6468 - Standard Test Method for High Temperature Stability of Middle Distillate Fuels:

Principle: This method assesses the relative stability of fuels under high-temperature aging conditions with limited air exposure by measuring the formation of filterable insolubles and adherent gums.[8]

Protocol:

-

Apparatus: A temperature-controlled bath, aging tubes, and filtration apparatus.[8]

-

Procedure: A 50 mL sample of the fuel (or a solution of this compound in a stable base fuel) is aged in a tube at 150 °C for a specified period (e.g., 90 or 180 minutes).[8]

-

Analysis: After aging and cooling, the sample is filtered, and the amount of insoluble material on the filter is determined gravimetrically. The aging tube is also washed with a solvent to collect any adherent deposits.[8]

-

Interpretation: A higher mass of insolubles and deposits indicates lower thermal stability.

The experimental workflow for assessing thermal stability is summarized in the following diagram.

Summary of Key Thermal Stability Parameters

| Parameter | Analytical Method | Expected Trend/Significance |

| Onset Decomposition Temperature (°C) | TGA, DSC | The temperature at which significant decomposition begins. Highly branched alkanes may have slightly lower onset temperatures than their linear isomers due to the presence of weaker C-C bonds. |

| Decomposition Enthalpy (J/g) | DSC | The heat released or absorbed during decomposition. Decomposition of alkanes is typically an endothermic process initially (bond breaking), but subsequent reactions can be exothermic. |

| Filterable Insolubles (mg/100 mL) | ASTM D6468 | A measure of the formation of solid degradation products. Lower values indicate higher stability. |

| Adherent Gums (mg/100 mL) | ASTM D6468 | A measure of the formation of deposits on surfaces. Lower values indicate higher stability. |

Conclusion

The thermal stability of this compound is a critical property that influences its suitability for a range of high-temperature applications. While a definitive decomposition temperature and product profile await specific experimental investigation, a robust theoretical framework based on bond dissociation energies and free-radical reaction mechanisms allows for a strong predictive understanding of its behavior. The initiation of decomposition is likely to occur at the more highly substituted carbon-carbon bonds, leading to a cascade of reactions that produce a mixture of smaller alkanes and alkenes.

For researchers and professionals working with this compound, the experimental protocols outlined in this guide, including TGA, DSC, and standardized fuel stability tests, provide a clear pathway for the empirical determination of its thermal limits. The resulting data will be invaluable for ensuring the safe and effective use of this compound in its intended applications.

References

-

ASTM D6468, Standard Test Method for High Temperature Stability of Middle Distillate Fuels, ASTM International, West Conshohocken, PA, 2021,

- Edwards, T. (2007). Liquid Fuels and Propellants for Aerospace Propulsion: 1903-2003. Journal of Propulsion and Power, 19(6), 1089-1107.

-

DEKRA Process Safety. (n.d.). Thermal Stability Testing. Retrieved from [Link]

- McMillen, D. F., & Golden, D. M. (1982). Hydrocarbon bond dissociation energies. Annual Review of Physical Chemistry, 33(1), 493-532.

-

NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2020). The carbon–carbon bond dissociation energy as a function of the chain length. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). C-C bond dissociation energy. Retrieved from [Link]

-

ASTM E2550, Standard Test Method for Thermal Stability by Thermogravimetry, ASTM International, West Conshohocken, PA, 2017,

- Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263.

-

YouTube. (2022, October 25). Cracking of alkanes| Thermal decomposition of alkanes| Chemical reactions of alkanes. Retrieved from [Link]

- Hansen, N., & Klippenstein, S. J. (2017). Pyrolysis of n-Dodecane: A Comprehensive Experimental and Theoretical Study.

-

Wikipedia. (2024, January 4). Alkane. Retrieved from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. escholarship.org [escholarship.org]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,3,4-Tetramethylheptane

A Senior Application Scientist's Perspective on a Structurally Complex Alkane

Foreword: The Unsung Architectures of Saturated Hydrocarbons

In the vast landscape of organic chemistry, the seemingly simple family of alkanes holds a surprising degree of complexity. Beyond the familiar linear chains, the realm of highly branched isomers presents unique synthetic challenges and reveals subtle yet significant structure-property relationships. This guide delves into one such molecule: 2,2,3,4-tetramethylheptane. While its discovery was not a singular, celebrated event, its existence is a testament to the pioneering work in hydrocarbon synthesis during the early 20th century. For researchers and drug development professionals, understanding the synthesis and characterization of such intricate, non-polar scaffolds is crucial for developing novel lipophilic moieties and for the fundamental appreciation of steric and electronic effects in molecular design. This document provides a comprehensive overview of the historical context, a detailed synthetic protocol, and a thorough characterization of this compound, grounded in the principles of modern organic chemistry.

Historical Context: The Quest for Controlled Carbon Skeletons

The history of this compound is intrinsically linked to the broader narrative of early 20th-century organic synthesis, a period marked by a fervent drive to construct and understand the properties of complex hydrocarbon frameworks. The burgeoning automotive and aviation industries fueled a demand for high-octane fuels, which led to the discovery that highly branched alkanes possessed superior anti-knock properties.[1][2] This practical need spurred fundamental research into methods for creating non-linear carbon chains.

Pioneering chemists such as the eccentric and brilliant Russell Earl Marker, who is also credited with inventing the octane rating system, made significant contributions to the understanding of branched hydrocarbons.[3][4] His work at the Ethyl Corporation and later at the Rockefeller Institute involved the synthesis and characterization of numerous novel hydrocarbons, laying the groundwork for a deeper understanding of their physical properties.[1][3]

The synthesis of a molecule as structurally complex as this compound would not have been a trivial undertaking in the early days of organic synthesis. Its creation would have relied on the development of robust carbon-carbon bond-forming reactions. Two such cornerstone reactions are the Wurtz reaction and, more significantly for accessing asymmetric and highly branched structures, the Grignard reaction.[5] Discovered by Victor Grignard in 1900, this organometallic reaction provided a versatile tool for the formation of new carbon-carbon bonds with a level of control previously unattainable.[5] It is through the lens of these powerful synthetic methods that the existence and eventual characterization of molecules like this compound became a reality, likely as part of systematic studies on the isomers of undecane (C11H24).[6]

Retrosynthetic Analysis and Synthetic Strategy

The structure of this compound, with its quaternary carbon center and multiple stereocenters, necessitates a carefully planned synthetic approach. A retrosynthetic analysis suggests a convergent strategy utilizing a Grignard reaction as the key bond-forming step.

Caption: Retrosynthetic analysis of this compound.

A plausible forward synthesis involves the reaction of a carefully chosen Grignard reagent with a sterically hindered ketone to construct the carbon skeleton. The resulting tertiary alcohol can then be dehydrated and subsequently hydrogenated to yield the target alkane. This multi-step approach offers a logical and controllable pathway to this complex molecule.

Detailed Experimental Protocol: A Grignard-Based Synthesis

This protocol outlines a laboratory-scale synthesis of this compound, adapted from general procedures for the synthesis of highly branched alkanes.[7]

Step 1: Synthesis of 3,4-Dimethylhexan-3-ol

Causality: The Grignard reaction is the method of choice for forming the C4-C5 bond and creating the tertiary alcohol precursor. The selection of 3-pentanone and a sec-butylmagnesium halide allows for the construction of the core heptane chain with the desired methyl branching at C3 and C4.

-

Preparation of sec-Butylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with gentle stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Addition: Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-dimethylhexan-3-ol.

Step 2: Dehydration of 3,4-Dimethylhexan-3-ol

Causality: Acid-catalyzed dehydration of the tertiary alcohol will generate a mixture of alkene isomers. This is a necessary step to remove the hydroxyl group and introduce a double bond that can be subsequently reduced.

-

Place the crude 3,4-dimethylhexan-3-ol in a round-bottom flask with a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture and distill the resulting alkenes.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride and distill to obtain a mixture of 3,4-dimethylhexene isomers.

Step 3: Hydrogenation of 3,4-Dimethylhexenes

Causality: Catalytic hydrogenation is a clean and efficient method for reducing the carbon-carbon double bond to a single bond, yielding the final saturated alkane.

-

Dissolve the mixture of 3,4-dimethylhexenes in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting crude product is this compound.

Step 4: Purification

Causality: Due to the non-polar nature of the product, purification is best achieved by fractional distillation to separate it from any remaining starting materials or byproducts with different boiling points.

-

Perform fractional distillation of the crude product under atmospheric pressure.

-

Collect the fraction corresponding to the boiling point of this compound.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.

| Property | Value | Source |

| Molecular Formula | C11H24 | [8] |

| Molecular Weight | 156.31 g/mol | [8] |

| IUPAC Name | This compound | [8] |

| CAS Number | 61868-41-5 | [8] |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by strong C-H stretching and bending vibrations.

-

C-H stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region.

-

C-H bending: Methyl and methylene groups will show bending (scissoring) vibrations around 1450-1470 cm⁻¹ and methyl rocking vibrations around 1375 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of multiple chiral centers, the proton and carbon environments in this compound are complex, leading to a rich NMR spectrum.

Predicted ¹³C NMR Spectrum:

| Carbon Position | Predicted Chemical Shift (ppm) |

| C1 | ~14 |

| C2-CH₃ (x2) | ~25-30 |

| C3-CH₃ | ~15-20 |

| C4-CH₃ | ~15-20 |

| C5 | ~30-35 |

| C6 | ~20-25 |

| C7 | ~14 |

| C2 | ~35-40 (quaternary) |

| C3 | ~40-45 (tertiary) |

| C4 | ~45-50 (tertiary) |

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum will be complex due to diastereotopicity and overlapping signals. Key features would include:

-

Multiple overlapping multiplets in the 0.8-1.5 ppm range corresponding to the numerous methyl, methylene, and methine protons.

-

The protons on the ethyl group (C6 and C7) will likely appear as a triplet and a quartet, though these may be obscured by other signals.

-

The methine protons at C3 and C4 will appear as complex multiplets due to coupling with multiple neighboring protons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of highly branched alkanes typically results in extensive fragmentation.

-

Molecular Ion (M+): The molecular ion peak at m/z = 156 is expected to be weak or absent due to the high degree of branching, which promotes fragmentation.[2]

-

Fragmentation Pattern: The spectrum will be dominated by cleavage at the branching points to form stable tertiary carbocations.[2] Expect to see significant peaks corresponding to the loss of alkyl radicals. Common fragments would include the loss of a propyl group (M-43) and an ethyl group (M-29). The base peak is often a C4 or C5 fragment.

Conclusion and Future Perspectives

While the synthesis of this compound may not be a routine laboratory preparation, a thorough understanding of its synthesis and characterization provides valuable insights for the modern chemist. The principles of retrosynthesis, the application of powerful C-C bond-forming reactions like the Grignard reaction, and the detailed interpretation of spectroscopic data are all fundamental skills honed by studying such complex yet foundational molecules.

For researchers in drug development, the ability to synthesize and understand the properties of highly lipophilic and sterically hindered moieties is of growing importance. As the quest for novel chemical matter continues, the lessons learned from the pioneers of hydrocarbon chemistry remain as relevant as ever. The continued development of stereoselective synthetic methods will undoubtedly open new avenues for the precise construction of even more complex and functionally diverse alkane structures, further expanding the toolbox of the synthetic chemist.

References

-

American Chemical Society. (n.d.). Russell Marker Creation of the Mexican Steroid Hormone Industry. Retrieved January 8, 2026, from [Link]

-

Science History Institute. (n.d.). Russell Earl Marker. Retrieved January 8, 2026, from [Link]

-

JETIR Research Journal. (2024). A review article on grignard reaction. Retrieved January 8, 2026, from [Link]

-

Wikipedia. (2023, December 27). Russell Earl Marker. Retrieved January 8, 2026, from [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved January 8, 2026, from [Link]

-

Patil Ravindra, et al. (n.d.). A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 8, 2026, from [Link]

-

Yi, H., et al. (2022). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 4, 100313. [Link]

-

Wikipedia. (2023, October 29). Marker degradation. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

Clarke, P. A., & Santos, A. G. (2019). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Chemical Science, 10(23), 5963–5967. [Link]

-

Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376. [Link]

-

YouTube. (2022, January 6). Marker degradation. Retrieved January 8, 2026, from [Link]

-

Chegg. (2025). Question 2 of 3How many signals would be expected in the 13C NMR spectrum for the 2,2,6,6-tetramethylheptan-4-one molecule?. Retrieved January 8, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 8, 2026, from [Link]

-

Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 2,2,4,4-Tetramethylheptane. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 2,3,3,4-Tetramethylheptane. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 2,3,4,4-Tetramethylheptane. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 2,3,4,5-Tetramethylheptane. Retrieved January 8, 2026, from [Link]

-

Wikipedia. (n.d.). List of isomers of undecane. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). Undecane. Retrieved January 8, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound Undecane (FDB004982). Retrieved January 8, 2026, from [Link]

-

Wikipedia. (n.d.). Undecane. Retrieved January 8, 2026, from [Link]

Sources

- 1. acs.org [acs.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Russell Earl Marker | Science History Institute [sciencehistory.org]

- 4. Russell Earl Marker - Wikipedia [en.wikipedia.org]

- 5. ijnrd.org [ijnrd.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsm.com [ijpsm.com]

- 8. This compound | C11H24 | CID 53428635 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Health and Safety Guide to 2,2,3,4-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Unveiling the Profile of 2,2,3,4-Tetramethylheptane: A Physicochemical Overview

Understanding the fundamental physicochemical properties of a compound is the bedrock of a sound safety protocol. These characteristics influence its behavior in the laboratory, dictating appropriate storage, handling, and emergency response procedures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| CAS Number | 61868-41-5 | PubChem[1] |

| Appearance | Expected to be a colorless liquid | Inferred from similar alkanes |

| Boiling Point | Data not available | - |

| Flash Point | Expected to be flammable | Inferred from similar C11-C12 isoalkanes[2][3] |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred from general alkane properties |

The Core of Safety: Hazard Identification and Risk Assessment

Based on the profiles of analogous isoalkanes, this compound is anticipated to present two primary hazards: flammability and aspiration toxicity. Repeated or prolonged skin contact may also lead to irritation.

Primary Hazards:

-

Flammable Liquid: Like other highly branched alkanes, this compound is expected to be a flammable liquid. Vapors can form explosive mixtures with air, and ignition sources must be strictly controlled.[2][4]

-